molecular formula C11H21NO3S B2737773 Tert-butyl 3-(2-hydroxyethyl)thiomorpholine-4-carboxylate CAS No. 937203-27-5

Tert-butyl 3-(2-hydroxyethyl)thiomorpholine-4-carboxylate

Cat. No. B2737773
CAS RN: 937203-27-5
M. Wt: 247.35
InChI Key: ZTALSWXWWBDYOW-UHFFFAOYSA-N
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Description

“Tert-butyl 3-(2-hydroxyethyl)thiomorpholine-4-carboxylate” is a chemical compound with the molecular formula C11H21NO3S . It has a molecular weight of 247.36 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H21NO3S/c1-11(2,3)15-10(14)12-5-7-16-8-9(12)4-6-13/h9,13H,4-8H2,1-3H3 . This indicates that the compound contains a thiomorpholine ring, a tert-butyl group, and a 2-hydroxyethyl group .


Physical And Chemical Properties Analysis

“this compound” is stored at room temperature . It has a molecular weight of 247.36 .

Scientific Research Applications

Synthesis and Antimicrobial Applications

Tert-butyl 3-(2-hydroxyethyl)thiomorpholine-4-carboxylate has been a key intermediate in the synthesis of new amides with potential antimicrobial applications. The synthesis involves reacting tert-butyl thiomorpholine-4-carboxylate with primary amines, leading to compounds that exhibit moderate to good antibacterial and antifungal activities. This suggests its role in developing new antimicrobial agents (Nagavelli, Kumaraswamy, Ranjithkumar, & Narsimha, 2014).

Photophysical Properties in Lanthanide Coordination Polymers

Research into the photophysical properties of lanthanide coordination polymers incorporating aromatic carboxylate ligands has shown potential applications in optical devices. The presence of bidentate nitrogen donors significantly enhances the luminescence efficiency of these materials, making them promising candidates for use in lighting and display technologies (Raphael, Reddy, Vasudevan, & Cowley, 2012).

Novel Synthesis Routes for Morpholine Derivatives

The compound has also facilitated novel synthesis pathways for cis-3,5-disubstituted morpholine derivatives, showcasing its versatility in organic synthesis. These derivatives have broad applications in medicinal chemistry, offering new avenues for drug development (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).

Intermediate for Antibiotic Derivatives

Another significant application is its role as an intermediate in the preparation of antibiotic derivatives, demonstrating antibacterial, anti-inflammatory, or antitumor activities. This highlights its potential in the development of new therapeutic agents (Veinberg, Petrulyanis, Grigan, Turovskii, Musel, & Lukevic, 1996).

Bioactivation Mechanism Studies

Studies on the bioactivation mechanisms of related thiomorpholine derivatives have provided insights into their cytotoxicity and potential nephrotoxic effects. Understanding these mechanisms is crucial for developing safer pharmaceutical compounds (Webster & Anders, 1989).

Safety and Hazards

The compound is associated with certain hazards. The safety information provided includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P280, P301+P312, P302+P352, P305+P351+P338 . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

tert-butyl 3-(2-hydroxyethyl)thiomorpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3S/c1-11(2,3)15-10(14)12-5-7-16-8-9(12)4-6-13/h9,13H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTALSWXWWBDYOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCSCC1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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